molecular formula C8H18IN B14747806 1,1,2-Trimethylpiperidin-1-ium iodide CAS No. 5072-44-6

1,1,2-Trimethylpiperidin-1-ium iodide

Cat. No.: B14747806
CAS No.: 5072-44-6
M. Wt: 255.14 g/mol
InChI Key: LQKNXJMBJUPRSK-UHFFFAOYSA-M
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Description

1,1,2-Trimethylpiperidin-1-ium iodide is a quaternary ammonium salt with a piperidinium core substituted with three methyl groups (two on the nitrogen atom at position 1 and one on the adjacent carbon at position 2). Its molecular formula is C₈H₁₆N⁺·I⁻, with a molecular weight of 253.12 g/mol.

Properties

CAS No.

5072-44-6

Molecular Formula

C8H18IN

Molecular Weight

255.14 g/mol

IUPAC Name

1,1,2-trimethylpiperidin-1-ium;iodide

InChI

InChI=1S/C8H18N.HI/c1-8-6-4-5-7-9(8,2)3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

LQKNXJMBJUPRSK-UHFFFAOYSA-M

Canonical SMILES

CC1CCCC[N+]1(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trimethylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,2,5-trimethylpiperidine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction is as follows:

1,2,5-Trimethylpiperidine+Methyl iodide1,1,2-Trimethylpiperidin-1-ium iodide\text{1,2,5-Trimethylpiperidine} + \text{Methyl iodide} \rightarrow \text{1,1,2-Trimethylpiperidin-1-ium iodide} 1,2,5-Trimethylpiperidine+Methyl iodide→1,1,2-Trimethylpiperidin-1-ium iodide

Industrial Production Methods

Industrial production of 1,1,2-Trimethylpiperidin-1-ium iodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.

    Reduction Reactions: Reduction of the quaternary ammonium salt can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Corresponding halide salts or hydroxides.

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

1,1,2-Trimethylpiperidin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion channels and neurotransmitter systems.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethylpiperidin-1-ium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to changes in cellular function. It may also interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key structural and physical properties of 1,1,2-trimethylpiperidin-1-ium iodide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Notable Substituents Key Features
1,1,2-Trimethylpiperidin-1-ium iodide C₈H₁₆N⁺·I⁻ 253.12 1,1,2-trimethylpiperidinium Saturated 6-membered ring
1,1,3-Trimethyl-2-oxo-imidazolidinium iodide C₆H₁₃N₂O⁺·I⁻ 280.09 Monoclinic C12/m1 2-oxo group, 1,1,3-trimethyl 5-membered ring, envelope conformation
Piperidinium,1-methyl-1-(1-methylethyl)-4-phenyl-, iodide C₁₅H₂₄N⁺·I⁻ 321.07 Isopropyl, phenyl groups Bulky substituents, lipophilic
1,2,6-Trimethylpyridinium iodide C₈H₁₂N⁺·I⁻ 249.09 Aromatic pyridinium ring, 1,2,6-trimethyl Conjugated π-system, planar structure

Key Observations:

  • Ring Saturation: The piperidinium core in the target compound is saturated , whereas pyridinium analogs (e.g., 1,2,6-trimethylpyridinium iodide) have aromatic rings , influencing electronic properties and reactivity .
  • In contrast, the phenyl and isopropyl groups in Piperidinium,1-methyl-1-(1-methylethyl)-4-phenyl-, iodide enhance hydrophobicity .
  • Crystal Structure: The 1,1,3-trimethyl-2-oxo-imidazolidinium iodide adopts a monoclinic lattice (space group C12/m1) with a 5-membered ring in an envelope conformation. The absence of a 2-oxo group in the target compound may lead to distinct packing arrangements .

Analytical Detection and Challenges

  • GC-MS and SPME: Analogs like methyl iodide are detected via GC-FID (detection limit ~10 ppb with SPME) and GC-MS for structural identification. The absence of aromaticity in 1,1,2-trimethylpiperidin-1-ium iodide may reduce sensitivity in UV-based detectors compared to pyridinium salts .
  • Crystallography: Single-crystal X-ray diffraction (as used for 1,1,3-trimethyl-2-oxo-imidazolidinium iodide) is critical for resolving conformational differences in similar compounds .

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